molecular formula C15H20N2O4 B2710701 N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide CAS No. 1251687-38-3

N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide

Cat. No.: B2710701
CAS No.: 1251687-38-3
M. Wt: 292.335
InChI Key: XSHOBPKUYNSJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N1-(4-ethoxyphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide” is an organic compound containing an oxalamide group, a cyclopropyl group, and an ethoxyphenyl group . Oxalamides are amides of oxalic acid and can participate in various chemical reactions . The cyclopropyl group is a three-membered ring which can exhibit interesting reactivity due to its ring strain . The ethoxyphenyl group consists of a phenyl ring with an ethoxy substituent, which could potentially undergo reactions at the aromatic ring.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxalamide group, the cyclopropyl group, and the ethoxyphenyl group . The exact 3D structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The oxalamide group could participate in hydrolysis or condensation reactions . The cyclopropyl group, due to its ring strain, could undergo ring-opening reactions . The ethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . For example, the presence of the polar oxalamide group could influence its solubility in polar solvents . The cyclopropyl group could contribute to its reactivity due to ring strain .

Scientific Research Applications

Cyclopropylmethyl Derivatives in Drug Research

Cyclopropylmethyl derivatives have been explored in various pharmaceutical contexts due to their unique chemical properties. For instance, studies have explored cyclopropylmethyl-linked compounds for their potential as non-narcotic analgesic agents. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes by hydride reduction of 1-arylcyclopropanedicarboximides, investigating their analgesic properties. Bicifadine, one of the compounds, showed significant analgesic potency, highlighting the potential of cyclopropylmethyl derivatives in pain management (Epstein et al., 1981).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of this compound could potentially provide interesting insights into the reactivity of oxalamides and cyclopropyl groups . It could also have potential applications in various fields depending on its specific properties.

Properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-2-21-12-5-3-11(4-6-12)17-14(20)13(19)16-9-15(10-18)7-8-15/h3-6,18H,2,7-10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSHOBPKUYNSJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.